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Compound of Interest

Compound Name: Sligkv-NH2

Cat. No.: B549683

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and concentration guidelines for the use of
Sligkv-NH2, a selective peptide agonist of Protease-Activated Receptor 2 (PAR2), in various in
vitro research applications.

Sligkv-NH2 is a synthetic hexapeptide that corresponds to the tethered ligand sequence of
human PAR2, which is exposed upon proteolytic cleavage by enzymes such as trypsin. By
mimicking this endogenous activation mechanism, Sligkv-NH2 allows for the direct and
specific activation of PAR2 in a controlled experimental setting, making it a valuable tool for
studying the diverse physiological and pathological roles of this receptor.

Mechanism of Action

Protease-Activated Receptor 2 (PAR2) is a G-protein-coupled receptor (GPCR) that is
activated by serine proteases.[1] This activation involves the cleavage of the receptor's N-
terminal domain, revealing a new N-terminus that acts as a tethered ligand, binding to and
activating the receptor.[2][3] Sligkv-NH2, with the amino acid sequence Ser-Leu-lle-Gly-Lys-
Val-NH2, mimics this tethered ligand, thereby activating PAR2 and initiating downstream
signaling cascades.[2] The primary signaling pathway activated by PAR2 involves the coupling
to Gaq, which in turn activates phospholipase C (PLC), leading to the production of inositol
trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade ultimately results in the
mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6] Additionally,
PARZ2 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway,
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particularly the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3]
[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by Sligkv-NH2 and a
general experimental workflow for its use in in vitro studies.

Click to download full resolution via product page

Caption: Sligkv-NH2 activated PAR2 signaling pathway.
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Caption: General experimental workflow for in vitro studies with Sligkv-NH2.

Recommended Concentrations for In Vitro Assays

The optimal concentration of Sligkv-NH2 will vary depending on the cell type, assay, and
specific experimental conditions. It is always recommended to perform a dose-response curve
to determine the optimal concentration for your system. The following tables provide a
summary of concentrations reported in the literature for various in vitro applications.
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Concentration

Application Cell Type Reported Effect  Reference
Range
Weak but
) statistically
_ _ Human Bronchial o
Mucin Secretion o 100 - 1000 pM significant [8]
Epithelial Cells ] ]
increase in

mucin secretion.

Cell Proliferation

HepG2 (Human

Hepatoma) Cells

Not specified, but
shown to
accelerate cell
cycle

progression.

Stimulated cell
(8]
growth.

Dose-dependent

Calcium SW1353-PAR2 increase in
L 0-10uM . (1]
Mobilization Cells intracellular
calcium.
Normal Human
) Epidermal Used to induce
IL-8 Production 100 uM [9]

Keratinocytes

IL-8 production.

(NHEK)
IC50 of 171 pM
o for displacement ~ Competitive
Receptor Binding  HCT-15 Cells ) o [2]
of aradiolabeled  binding to PAR2.
ligand.
o NCTC2544- ) Competitive
Receptor Binding Ki of 35.6 uM o [2]
PAR2 Cells binding to PAR2.
Parameter Value Reference
IC50 (PAR2 Agonist Activity) 10.4 uM [8]

Experimental Protocols
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Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell type and

experimental conditions.

Materials:

Cells of interest

Complete cell culture medium

Sligkv-NH2 stock solution (dissolved in sterile water or appropriate buffer)
96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)[10]

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Protocol:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.

Treatment: The following day, replace the medium with fresh medium containing various
concentrations of Sligkv-NH2 (e.g., 1 uM to 1000 uM). Include untreated control wells.

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a
humidified incubator with 5% CO2.

MTT Addition: After the incubation period, add 10 pL of MTT solution to each well and
incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

Solubilization: Add 100 pL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.
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e Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

o Data Analysis: Subtract the background absorbance (from wells with media only) and
express the results as a percentage of the untreated control.

Intracellular Calcium Mobilization Assay

This protocol provides a method for measuring changes in intracellular calcium concentration
upon Sligkv-NH2 stimulation.

Materials:

e Cells expressing PAR2

o Sligkv-NH2 stock solution

o Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
e Pluronic F-127 (for aiding dye loading)

o Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

o 96-well black, clear-bottom plates

» Fluorescence microplate reader with kinetic reading capabilities
Protocol:

e Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to form a
confluent monolayer.

e Dye Loading:

o Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1-5 uM Fluo-4 AM)
and Pluronic F-127 (e.g., 0.02%) in HBSS.

o Remove the culture medium from the cells and add the loading buffer.

o Incubate for 30-60 minutes at 37°C in the dark.
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e Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye. After the final
wash, add fresh HBSS to each well.

» Baseline Reading: Place the plate in the fluorescence microplate reader and record the
baseline fluorescence for a short period (e.g., 10-20 seconds).

» Sligkv-NH2 Addition: Add varying concentrations of Sligkv-NH2 to the wells.

o Kinetic Measurement: Immediately after adding Sligkv-NH2, start the kinetic measurement
of fluorescence intensity for several minutes.

o Data Analysis: The change in fluorescence is typically expressed as a ratio of the peak
fluorescence to the baseline fluorescence (F/FO) or as the change in fluorescence (AF). Plot
the dose-response curve to determine the EC50.

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the steps to detect the phosphorylation of ERK1/2 as a downstream
marker of PAR2 activation by Sligkv-NH2.

Materials:

e Cells expressing PAR2

o Sligkv-NH2 stock solution

e Serum-free medium

 Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
e Protein assay kit (e.g., BCA)

e SDS-PAGE gels and running buffer

 PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system
Protocol:

e Cell Culture and Serum Starvation: Culture cells to near confluency. Before treatment,
serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

o Treatment: Treat the cells with the desired concentrations of Sligkv-NH2 for various time
points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as the unstimulated
control.

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis
buffer.

e Protein Quantification: Determine the protein concentration of each lysate using a protein
assay Kkit.

o SDS-PAGE and Transfer:
o Load equal amounts of protein (e.g., 20-30 pg) onto an SDS-PAGE gel.
o Separate the proteins by electrophoresis.
o Transfer the separated proteins to a PVDF membrane.
e Blocking and Antibody Incubation:
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
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o Wash the membrane with TBST and then incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

e Detection:

o Wash the membrane again with TBST.

o Add the chemiluminescent substrate and capture the signal using an imaging system.
» Stripping and Reprobing:

o To normalize for protein loading, the membrane can be stripped and reprobed with an
antibody against total ERK1/2.

o Data Analysis: Quantify the band intensities and express the p-ERK1/2 signal as a ratio to
the t-ERK1/2 signal.

By following these guidelines and protocols, researchers can effectively utilize Sligkv-NH2 to
investigate the multifaceted roles of PAR2 in various biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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